![molecular formula C8H17NO B13184701 [1-(Aminomethyl)-3-methylcyclopentyl]methanol](/img/structure/B13184701.png)
[1-(Aminomethyl)-3-methylcyclopentyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Aminomethyl)-3-methylcyclopentyl]methanol: is an organic compound with the molecular formula C8H17NO It is a derivative of cyclopentane, featuring an aminomethyl group and a hydroxymethyl group attached to the cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Aminomethyl)-3-methylcyclopentyl]methanol typically involves the following steps:
Starting Material: The synthesis begins with 3-methylcyclopentanone.
Aminomethylation: The 3-methylcyclopentanone undergoes aminomethylation using formaldehyde and ammonia or a primary amine under acidic or basic conditions to introduce the aminomethyl group.
Reduction: The resulting intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: [1-(Aminomethyl)-3-methylcyclopentyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated alcohols or amines.
Substitution: Formation of halides or other substituted derivatives.
Aplicaciones Científicas De Investigación
[1-(Aminomethyl)-3-methylcyclopentyl]methanol: has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [1-(Aminomethyl)-3-methylcyclopentyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxymethyl group can participate in additional bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
[1-(Aminomethyl)-3-methylcyclopentyl]methanol: can be compared with other similar compounds such as:
[1-(Aminomethyl)cyclopentyl]methanol: Lacks the methyl group at the 3-position, which may affect its reactivity and biological activity.
[1-(Aminomethyl)-3-methylcyclohexyl]methanol: The cyclohexane ring may introduce different steric and electronic effects compared to the cyclopentane ring.
[1-(Aminomethyl)-3-methylcyclopropyl]methanol: The smaller cyclopropane ring may lead to different chemical and biological properties.
The uniqueness of This compound
Propiedades
Fórmula molecular |
C8H17NO |
|---|---|
Peso molecular |
143.23 g/mol |
Nombre IUPAC |
[1-(aminomethyl)-3-methylcyclopentyl]methanol |
InChI |
InChI=1S/C8H17NO/c1-7-2-3-8(4-7,5-9)6-10/h7,10H,2-6,9H2,1H3 |
Clave InChI |
YNRVZAZOBBROKR-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C1)(CN)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


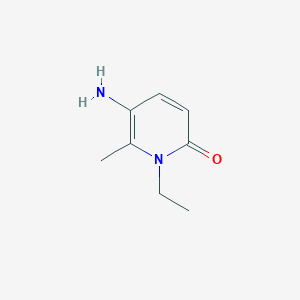
![2-Methylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13184625.png)
![3-[(2,4-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13184627.png)
![1-[(3-Methylphenyl)sulfanyl]propan-2-one](/img/structure/B13184637.png)
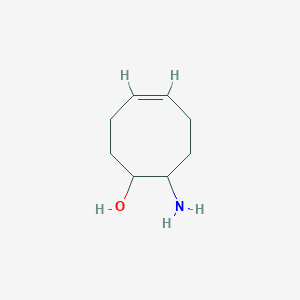
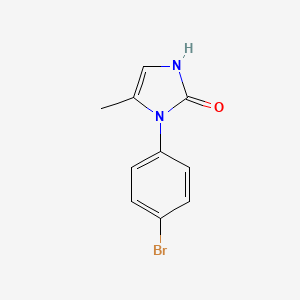
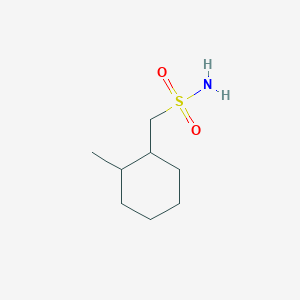

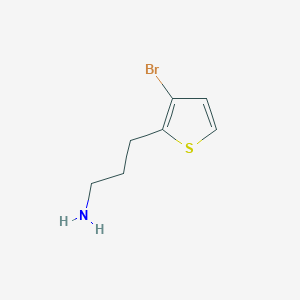
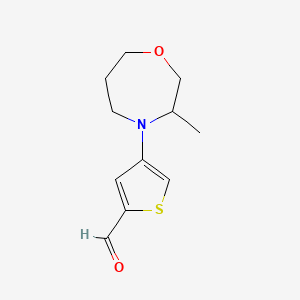
![2-[(2,6-Difluorophenyl)methyl]oxirane](/img/structure/B13184673.png)
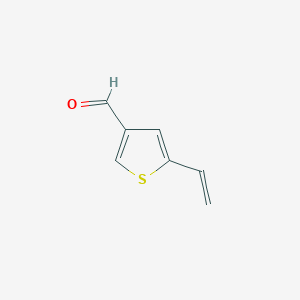

![2-{[3-(Methylsulfanyl)phenyl]methoxy}acetic acid](/img/structure/B13184699.png)
